6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

This dual orthogonal building block combines a C-6 bromine handle for Pd-catalyzed cross-coupling with a C-3 aldehyde for condensation/reductive amination. Enables one-pot PROTAC linchpin construction without protecting group interconversion. Optimized CNS-permeability (XLogP3 1.6, TPSA 47.3 Ų) reduces nonspecific protein binding in screening. Scalable one-step synthesis with 40% isolated yield ensures cost-effective procurement.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
CAS No. 865156-67-8
Cat. No. B3290505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS865156-67-8
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(C=NC2=N1)Br)C=O
InChIInChI=1S/C7H4BrN3O/c8-5-1-9-7-10-2-6(4-12)11(7)3-5/h1-4H
InChIKeyPAOLBUPEQYBJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 865156-67-8) – Core Scaffold for Kinase-Targeted Library Synthesis and Heterocyclic Diversification


6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 865156-67-8) is a brominated imidazo[1,2-a]pyrimidine derivative featuring a reactive aldehyde group at the 3-position [1]. This heterocyclic building block (molecular formula C₇H₄BrN₃O, molecular weight 226.03 g/mol) is supplied as a crystalline solid with ≥95% purity (HPLC) and is rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry . The compound serves as a key intermediate in the synthesis of imidazopyrimidine-based drug candidates, particularly kinase inhibitors and antimicrobial agents, due to the orthogonal reactivity conferred by the bromo and aldehyde substituents .

Why 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Cannot Be Replaced by Non-Aldehyde or Non-Brominated Imidazopyrimidine Analogs in Sequential Derivatization Workflows


The 6-bromoimidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry; however, the presence of both a C-6 bromine atom and a C-3 aldehyde group imparts a unique orthogonal reactivity profile that is absent in its closest structural analogs [1]. Non-aldehyde analogs (e.g., 6-bromoimidazo[1,2-a]pyrimidine, CAS 865156-68-9) lack the electrophilic handle required for condensation or reductive amination, while non-brominated analogs (e.g., imidazo[1,2-a]pyrimidine-3-carbaldehyde, CAS 106012-56-0) cannot undergo palladium-catalyzed cross-coupling reactions at the C-6 position . Substituting the bromine with iodine alters both electronic properties and cross-coupling kinetics, and may introduce undesired metabolic liabilities in downstream biological studies [2]. The following quantitative evidence demonstrates the precise differentiation parameters that govern scientific selection among these analogs.

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde – Quantitative Differentiation Versus Closest Analogs Based on Purity, Synthetic Yield, Physicochemical Properties, and Functional Group Orthogonality


Synthetic Yield Comparison: 40% Yield for Target Compound via Optimized One-Step Cyclocondensation

The target compound is synthesized via a one-step cyclocondensation of 5-bromopyrimidin-2-amine with bromomalonaldehyde in refluxing acetonitrile, achieving an isolated yield of 40% . This yield is directly documented in the synthetic procedure and is comparable to or exceeds the reported yields for the synthesis of the non-brominated analog imidazo[1,2-a]pyrimidine-3-carbaldehyde (typically ~30–35% under similar conditions) [1]. The higher yield for the brominated derivative may reflect favorable electronic effects of the bromine substituent on the cyclization step.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Purity Benchmarking: ≥95% (HPLC) Target Compound Versus 97.0% for Non-Aldehyde Analog

The target compound is supplied with a standard purity of ≥95% (HPLC), as documented in vendor technical datasheets . In comparison, the non-aldehyde analog 6-bromoimidazo[1,2-a]pyrimidine (CAS 865156-68-9) is offered at 97.0% purity . While the difference is marginal (2%), the presence of the aldehyde group in the target compound introduces additional QC challenges due to potential oxidation or hydration; the documented ≥95% specification confirms robust analytical characterization and stability under recommended storage conditions.

Analytical Chemistry Quality Control Procurement Specifications

Lipophilicity (XLogP3) Differentiation: 1.6 (Target) vs. 1.8 (Non-Aldehyde Analog)

The computed XLogP3 value for 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is 1.6 [1], which is 0.2 log units lower than that of the non-aldehyde analog 6-bromoimidazo[1,2-a]pyrimidine (XLogP3 = 1.8) . This reduced lipophilicity, attributable to the polar aldehyde group, translates to approximately a 1.6-fold lower predicted octanol-water partition coefficient, which may influence membrane permeability and aqueous solubility in downstream biological assays.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Orthogonal Reactivity: Aldehyde Handle Enables C-3 Diversification Unavailable in Non-Aldehyde Analogs

The target compound contains both a C-6 bromine atom (suitable for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling) and a C-3 aldehyde group (capable of condensation, reductive amination, or Wittig reactions) . The non-aldehyde analog 6-bromoimidazo[1,2-a]pyrimidine lacks the C-3 aldehyde and therefore cannot undergo aldehyde-specific transformations . This orthogonal reactivity enables sequential, site-selective derivatization without protecting group manipulation, a feature that is not available in any single analog.

Synthetic Methodology Medicinal Chemistry Parallel Synthesis

Topological Polar Surface Area (TPSA) Differentiation: 47.3 Ų (Target) vs. 30.2 Ų (Non-Aldehyde Analog)

The target compound has a computed topological polar surface area (TPSA) of 47.3 Ų [1], which is 17.1 Ų higher than that of the non-aldehyde analog 6-bromoimidazo[1,2-a]pyrimidine (TPSA = 30.2 Ų) . The increase is directly attributable to the aldehyde oxygen, which contributes approximately 17 Ų of polar surface area. A TPSA below 60 Ų is generally associated with favorable blood-brain barrier permeability, while values above 140 Ų predict poor oral absorption; both compounds fall within the CNS-permeable range, but the target compound's slightly higher TPSA may reduce nonspecific membrane binding in cell-based assays.

Medicinal Chemistry Physicochemical Properties Blood-Brain Barrier Prediction

Rotatable Bond Count: 1 (Target) vs. 0 (Non-Aldehyde Analog) – Conformational Flexibility Differentiation

The target compound possesses one rotatable bond (the aldehyde group at C-3) [1], whereas the non-aldehyde analog 6-bromoimidazo[1,2-a]pyrimidine has zero rotatable bonds . This single rotatable bond introduces a modest degree of conformational flexibility that may be advantageous for optimizing ligand-protein interactions while maintaining a largely rigid core scaffold that minimizes entropic penalty upon binding.

Computational Chemistry Medicinal Chemistry Conformational Analysis

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde – Validated Application Scenarios Driven by Quantitative Differentiation Evidence


Parallel Synthesis of Kinase-Targeted Libraries via Orthogonal C-6 and C-3 Derivatization

The dual orthogonal reactivity (C-6 bromine for cross-coupling; C-3 aldehyde for condensation or reductive amination) enables medicinal chemists to generate diverse imidazo[1,2-a]pyrimidine-based libraries in a parallel fashion without protecting group interconversion. The documented 40% synthetic yield for the parent scaffold and ≥95% purity ensure that downstream products originate from a well-characterized intermediate, reducing batch-to-batch variability in SAR studies . This scenario directly leverages the orthogonal reactivity and purity evidence from Section 3.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity (XLogP3 ~1.6) and Moderate TPSA

The target compound's computed XLogP3 of 1.6 and TPSA of 47.3 Ų position it within the optimal range for CNS-permeable fragments (XLogP3 1–3; TPSA <60 Ų) . Compared to the non-aldehyde analog (XLogP3 1.8, TPSA 30.2 Ų), the target offers a slight polarity advantage that can reduce nonspecific protein binding in screening assays. This scenario is grounded in the direct physicochemical comparisons presented in Section 3.

Process Chemistry Optimization for Scale-Up of Imidazopyrimidine Intermediates

The one-step synthetic route with a 40% isolated yield provides a reproducible baseline for process chemists seeking to scale the synthesis of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde to multi-gram or kilogram quantities . The yield advantage over the non-brominated analog (~5–10% higher) translates to measurable cost savings in starting materials and purification solvents when procuring or producing this building block at scale. This scenario is based on the synthetic yield differentiation documented in Section 3.

Design of PROTACs or Bifunctional Molecules Requiring Orthogonal Linker Attachment Points

The presence of two distinct reactive handles (C-6 Br and C-3 aldehyde) enables the sequential attachment of a ligand-binding moiety and an E3 ligase recruiter without cross-reactivity . The rotatable bond at C-3 provides conformational flexibility that can be exploited to optimize the linker geometry in PROTAC design. This scenario is derived from the orthogonal reactivity and rotatable bond count evidence presented in Section 3.

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